molecular formula C11H21IN2O2 B1449588 Tert-butyl 4-(2-iodoethyl)piperazine-1-carboxylate CAS No. 1345012-35-2

Tert-butyl 4-(2-iodoethyl)piperazine-1-carboxylate

Cat. No.: B1449588
CAS No.: 1345012-35-2
M. Wt: 340.2 g/mol
InChI Key: AQGAOJKJODXASH-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-iodoethyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C11H21IN2O2 . It has a molecular weight of 340.20100 .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate have been synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 340.20100 and a molecular formula of C11H21IN2O2 . Other properties such as density, boiling point, melting point, and flash point were not specified .

Scientific Research Applications

Synthesis and Characterization

Tert-butyl 4-(2-iodoethyl)piperazine-1-carboxylate serves as a precursor in the synthesis of various piperazine derivatives, demonstrating its versatility in organic chemistry. For instance, derivatives such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate have been synthesized and characterized using techniques like FT-IR, 1H & 13C NMR, and LCMS. These derivatives exhibit moderate antibacterial and antifungal activities against several microorganisms, highlighting their potential in medicinal chemistry and pharmaceutical research (Kulkarni et al., 2016).

Crystal Structure Analysis

The study of the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate reveals typical bond lengths and angles of this piperazine-carboxylate, providing insights into its stereochemistry and potential for further chemical modification (Mamat et al., 2012).

Biological Evaluation

Further demonstrating the utility of this compound derivatives, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate showcases its application in developing compounds with potential antibacterial and anthelmintic activities. This indicates the compound's role in creating new therapeutic agents (Sanjeevarayappa et al., 2015).

Anticorrosive Properties

Investigations into the anticorrosive behavior of novel tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate derivatives for carbon steel in acidic environments underscore the compound's importance in materials science. Such studies reveal the molecule's efficacy in protecting metal surfaces from corrosion, providing valuable information for the development of new corrosion inhibitors (Praveen et al., 2021).

Chemical Synthesis and Medicinal Chemistry

The compound's role extends to the synthesis of complex molecules with pharmacological significance, illustrating its importance in the development of new drugs and therapeutic agents. This is exemplified by its use in the stereoselective synthesis of piperidine derivatives fused with oxygen heterocycles, showcasing its utility in creating bioactive molecules with potential medicinal applications (Moskalenko & Boev, 2014).

Future Directions

While specific future directions for Tert-butyl 4-(2-iodoethyl)piperazine-1-carboxylate were not found, piperazine derivatives are considered an important synthetic strategy in the field of drug discovery due to their easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties .

Biochemical Analysis

Biochemical Properties

Tert-butyl 4-(2-iodoethyl)piperazine-1-carboxylate plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme or altering its conformation, thereby affecting its catalytic activity.

Cellular Effects

The effects of this compound on cells and cellular processes are significant. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling molecules, leading to changes in downstream signaling cascades. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of specific genes. These changes can have various effects on cellular metabolism, including alterations in energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It may bind to enzymes, inhibiting or activating their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to changes in gene expression, enzyme activity, and other cellular processes. The precise molecular mechanism of action can vary depending on the specific context and target biomolecule.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors to consider . Over time, it may degrade into other products, potentially altering its biological activity. Long-term studies in vitro and in vivo have shown that the effects of this compound on cellular function can vary, with some effects becoming more pronounced or diminishing over time.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . At lower doses, it may have minimal or beneficial effects, while at higher doses, it could exhibit toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. Understanding the dosage effects is crucial for determining the therapeutic window and potential toxicity of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may inhibit or activate enzymes involved in the metabolism of specific substrates, leading to changes in the levels of metabolites. These interactions can have downstream effects on cellular metabolism and overall physiological function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important for understanding its biological activity . This compound may interact with transporters or binding proteins, affecting its localization and accumulation. It can be distributed to various cellular compartments, influencing its activity and function. Understanding the transport and distribution mechanisms is crucial for predicting the compound’s effects in different tissues and organs.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function . This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, mitochondria, or other organelles, where it can exert its effects on specific cellular processes. Understanding the subcellular localization is important for elucidating the precise mechanisms of action of this compound.

Properties

IUPAC Name

tert-butyl 4-(2-iodoethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21IN2O2/c1-11(2,3)16-10(15)14-8-6-13(5-4-12)7-9-14/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQGAOJKJODXASH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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